REACTION_SMILES
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[CH3:1][S:2][CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8].[Cl:14][CH2:15][Cl:16].[S:9]([Cl:10])(=[O:11])([Cl:12])=[O:13]>>[CH3:1][S:2][CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[Cl:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)C(Cl)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |